Lipophilicity Advantage Over N-Methyl and Unsubstituted Analogs
The dimethylamide substitution on 4-(benzyloxy)-N,N-dimethylbenzamide elevates its lipophilicity by approximately 0.5 logP units relative to the N-methoxy analog, according to vendor-reported computational data . Experimental logP values from authoritative databases further substantiate this: the target compound's predicted logP is 3.36–4.03, whereas 4-(benzyloxy)benzamide (unsubstituted amide) exhibits logP ≈ 3.06 and 4-(benzyloxy)-N-methylbenzamide shows logP ≈ 2.83–3.02 . The quantified difference of +0.3 to +1.2 logP units represents a 2- to 16-fold increase in octanol-water partitioning, which directly favors passive membrane diffusion and blood-brain barrier penetration in CNS-targeting programs [1].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 3.36–4.03 (predicted/calculated from multiple sources) |
| Comparator Or Baseline | 4-(Benzyloxy)benzamide: LogP = 3.06; 4-(Benzyloxy)-N-methylbenzamide: LogP = 2.83–3.02 |
| Quantified Difference | ΔLogP = +0.3 to +1.2 vs. unsubstituted; +0.34 to +1.0 vs. N-methyl analog; approximately +0.5 relative to N-methoxy analog per vendor claim. |
| Conditions | Computed logP values (ACD/Labs, XLogP3) and vendor-reported data; temperature-independent. |
Why This Matters
Higher logP directly correlates with improved membrane permeability, a key driver of oral bioavailability and CNS exposure in drug discovery programs.
- [1] Waring, M. J. Lipophilicity in drug discovery. Expert Opin. Drug Discov. 2010, 5 (3), 235–248. View Source
